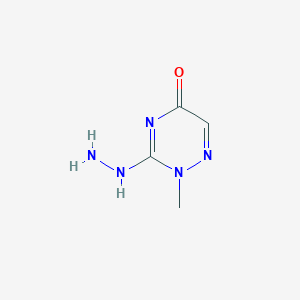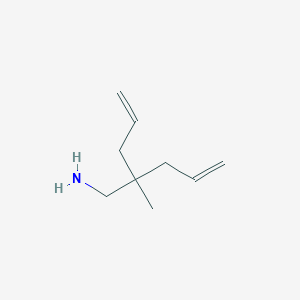
4-Penten-1-amine, 2-methyl-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Penten-1-amine, 2-methyl-2-(2-propenyl)- is an organic compound that contains both an alkene and an amine functional group. Its molecular formula is C8H15N, and it has a molecular weight of 125.21 g/mol . This compound is characterized by its two unsaturated bonds, making it relatively reactive and versatile in organic synthesis .
Preparation Methods
The synthesis of 4-Penten-1-amine, 2-methyl-2-(2-propenyl)- can be achieved through various organic synthesis techniques. One common method involves the reaction of alkenes with amine compounds under controlled conditions . The specific reaction conditions, such as temperature, pressure, and catalysts, need to be carefully managed to ensure the desired product is obtained. Industrial production methods may involve large-scale organic synthesis techniques, utilizing advanced equipment and precise reaction control to achieve high yields and purity .
Chemical Reactions Analysis
4-Penten-1-amine, 2-methyl-2-(2-propenyl)- undergoes various types of chemical reactions due to its reactive functional groups. Some common reactions include:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Polymerization: Under certain conditions, the compound can undergo polymerization to form larger molecular structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and polymerization reactions .
Scientific Research Applications
4-Penten-1-amine, 2-methyl-2-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules for various applications.
Biology: The compound can be used in the study of biochemical pathways and interactions involving amine and alkene groups.
Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.
Mechanism of Action
The mechanism by which 4-Penten-1-amine, 2-methyl-2-(2-propenyl)- exerts its effects involves its interaction with molecular targets through its reactive functional groups. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, while the alkene group can participate in addition reactions. These interactions can influence biochemical pathways and molecular processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar compounds to 4-Penten-1-amine, 2-methyl-2-(2-propenyl)- include:
2-Methyl-4-penten-1-amine: This compound has a similar structure but differs in the position of the double bond and the amine group.
4-Penten-2-amine: Another similar compound with variations in the position of the functional groups.
The uniqueness of 4-Penten-1-amine, 2-methyl-2-(2-propenyl)- lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
39074-87-8 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enylpent-4-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-4-6-9(3,8-10)7-5-2/h4-5H,1-2,6-8,10H2,3H3 |
InChI Key |
GOJZXWPMGDTUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(CC=C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
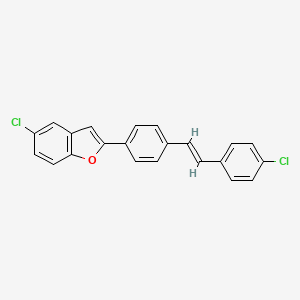
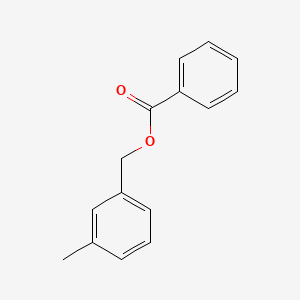

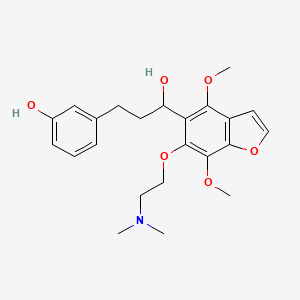
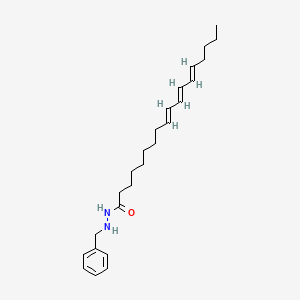

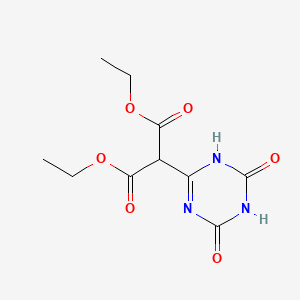
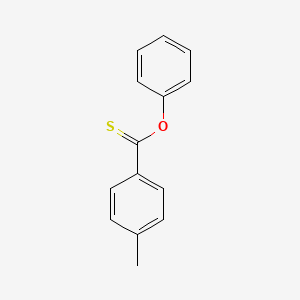
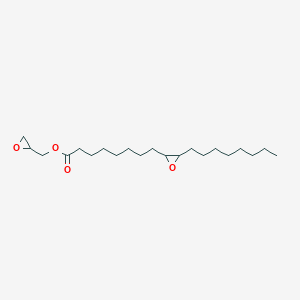
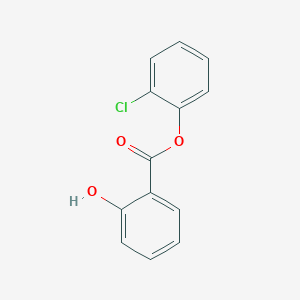
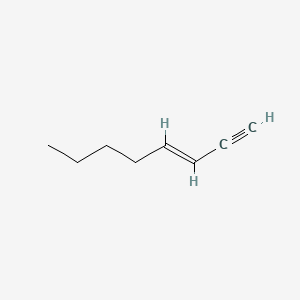
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
